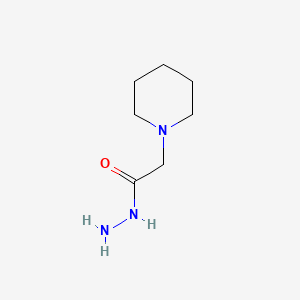

2-(Piperidin-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFBMWXGJRIJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423631 | |

| Record name | 2-(piperidin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7408-09-5 | |

| Record name | 2-(piperidin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and Its Derivatives

Introduction

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 2-(piperidin-1-yl)acetohydrazide and its derivatives, with a focus on experimental protocols and data presentation to support ongoing research and development efforts.

Physicochemical and Spectral Data

The fundamental properties of the this compound core and its derivatives are crucial for their characterization and development. Below is a summary of available data for representative compounds.

Table 1: Physicochemical Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| This compound | N/A | C₇H₁₅N₃O | 157.22 | - | SpectraBase |

| 2-(2-Piperidin-1-ylphenyl)acetohydrazide | N/A | C₁₃H₁₉N₃O | 233.31 | 1.4 | [PubChem CID: 10847264][1] |

| N′-(1-benzylpiperidin-4-yl)acetohydrazide | N/A | C₁₄H₂₁N₃O | 247.34 | - | [PMC][2] |

Table 2: Spectral Data for this compound

| Spectroscopy Type | Key Signals |

| ¹³C NMR (Computed) | δ (ppm): 169.7 (C=O), 61.2 (N-CH₂-C=O), 54.4 (piperidine C2/C6), 25.9 (piperidine C3/C5), 24.1 (piperidine C4) |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives generally follows a straightforward two-step process. The first step involves the N-alkylation of piperidine or a substituted piperidine with a haloacetyl halide or ester. The resulting intermediate is then subjected to hydrazinolysis to yield the desired acetohydrazide.

General Experimental Protocol for the Synthesis of this compound Derivatives

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

-

To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 eq).

-

Cool the mixture in an ice bath and add ethyl chloroacetate (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

A specific example for a derivative is the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, which involves the reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide, followed by reduction with sodium borohydride[2].

Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for a variety of biological activities, highlighting the potential of this scaffold in drug discovery.

Table 3: Biological Activities of this compound Derivatives

| Derivative Class | Target/Activity | Quantitative Data | Reference |

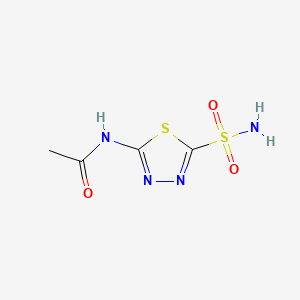

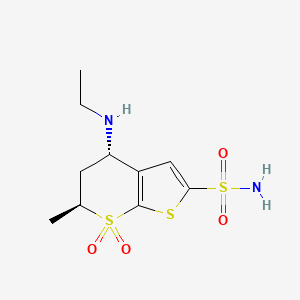

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides | Carbonic Anhydrase IX and XII Inhibitors | Kᵢ = 1.2 nM (hCA IX), Kᵢ = 4.3 nM (hCA XII) for most active compounds. IC₅₀ = 1.20 μM (MCF-7 cell proliferation) | [PubMed][3] |

| N'-(substituted-benzylidene)-2-(piperidin-1-yl)acetohydrazides | p21-activated kinase 4 (PAK4) Inhibitors | IC₅₀ < 1 μM for several derivatives | [MDPI][4] |

| Piperazic acid amides | Hedgehog Signaling Pathway (Gli1) Inhibitors | Down-regulation of Gli1 expression in cell-based assays | [PubMed][5] |

Signaling Pathway and Mechanism of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. For instance, certain sulfonamide derivatives of this scaffold have been shown to be potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis[3]. The inhibition of these enzymes can disrupt the tumor microenvironment and inhibit cancer cell proliferation.

Another area of investigation is the inhibition of protein kinases. Derivatives have been synthesized that show potent inhibitory activity against p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, migration, and survival[4]. Inhibition of the PAK4 signaling pathway is a promising strategy for cancer therapy.

While not a direct derivative, the structurally related piperazic acid amides have been shown to inhibit the Hedgehog signaling pathway by down-regulating the expression of the Gli1 transcription factor[5]. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This suggests that the piperidine-containing scaffold can be tailored to target specific components of oncogenic signaling cascades.

Below is a generalized workflow for the synthesis and screening of novel this compound derivatives as enzyme inhibitors.

Caption: General workflow for synthesis and screening of this compound derivatives.

Below is a simplified representation of an enzyme inhibition mechanism that could be targeted by these compounds.

Caption: Simplified diagram of enzyme inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The data presented in this guide, including synthetic protocols and biological activity profiles, provide a solid foundation for researchers to build upon in their quest for new and effective drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

- 1. 2-(2-Piperidin-1-ylphenyl)acetohydrazide | C13H19N3O | CID 10847264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-1-yl)acetohydrazide is a piperidine-containing derivative belonging to the hydrazide class of organic compounds. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of its structural motifs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with general experimental methodologies and insights from closely related analogues. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C7H15N3O | SpectraBase |

| Molecular Weight | 157.22 g/mol | SpectraBase |

| Exact Mass | 157.121512 g/mol | SpectraBase |

| CAS Number | Not assigned (precursor acid is 3235-67-4) | - |

| Topological Polar Surface Area | 58.4 Ų | PubChem (CID 10847264, for a related compound) |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| InChI | InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11) | SpectraBase |

| InChIKey | RPFBMWXGJRIJOJ-UHFFFAOYSA-N | SpectraBase |

| SMILES | C1CCN(CC1)CC(=O)NN | SpectraBase |

Spectral Data

While experimental spectra for this compound are not widely published, a computed 13C NMR spectrum is available.

-

13C NMR (Computed): The predicted chemical shifts provide a theoretical fingerprint of the carbon skeleton of the molecule. These values can be used as a reference for the verification of synthesized samples.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a standard and reliable method for the synthesis of acetohydrazides involves the hydrazinolysis of the corresponding ester. Below is a representative protocol adapted from the synthesis of similar compounds.

Synthesis of Ethyl 2-(Piperidin-1-yl)acetate (Intermediate)

The synthesis of the precursor, ethyl 2-(piperidin-1-yl)acetate, is a necessary first step.

-

Reaction:

-

To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).

-

Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure ethyl 2-(piperidin-1-yl)acetate.

-

Synthesis of this compound

-

Reaction:

-

Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a solid.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

-

Melting Point Analysis: To determine the purity of the compound.

Biological Activity and Signaling Pathways

There is no specific biological activity or associated signaling pathway reported for this compound in the scientific literature. However, the constituent chemical moieties, namely the piperidine ring and the hydrazide group, are present in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

The hydrazone derivatives of hydrazides are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The piperidine scaffold is a common feature in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine-containing compounds as inhibitors of various enzymes and receptors, one could hypothesize that derivatives of this compound might interact with specific cellular signaling pathways. For instance, many piperidine derivatives are known to target G-protein coupled receptors (GPCRs) or ion channels.

The following diagram illustrates a generic GPCR signaling cascade, which could be a potential target for a hypothetical bioactive derivative of this compound.

Conclusion and Future Directions

This compound is a simple yet potentially valuable molecule for chemical and pharmaceutical research. While there is a notable lack of specific experimental data for this compound, its structural components suggest a potential for biological activity. This technical guide provides a summary of the available information and a framework for its synthesis and characterization.

Future research should focus on the synthesis and thorough characterization of this compound to establish its definitive physicochemical properties. Subsequently, the synthesis of a library of its derivatives, particularly hydrazones, and their screening for various biological activities would be a logical next step. Such studies could uncover novel therapeutic applications for this class of compounds and contribute to the development of new drug candidates.

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for 2-(piperidin-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial N-alkylation of piperidine with ethyl bromoacetate to yield the intermediate ethyl 2-(piperidin-1-yl)acetate, followed by hydrazinolysis to produce the final acetohydrazide derivative.

This guide presents detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate (Intermediate) Piperidine is reacted with ethyl bromoacetate in the presence of a base and a suitable solvent to afford ethyl 2-(piperidin-1-yl)acetate. This reaction is a standard nucleophilic substitution where the secondary amine of piperidine displaces the bromide from ethyl bromoacetate.

-

Step 2: Synthesis of this compound (Final Product) The intermediate ester, ethyl 2-(piperidin-1-yl)acetate, is then treated with hydrazine hydrate. In this hydrazinolysis reaction, the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the ethoxy group to form the desired acetohydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

Materials:

-

Piperidine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of piperidine (1.0 equivalent) in acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

-

While stirring the mixture, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

-

The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 2-(piperidin-1-yl)acetate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (2.0-3.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol or diethyl ether to remove any remaining impurities.

-

Dry the purified this compound under vacuum. The product is typically obtained as a white crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization. Spectroscopic data are predicted or based on closely related structures and should be confirmed by experimental analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Predicted) |

| Ethyl 2-(piperidin-1-yl)acetate | C₉H₁₇NO₂ | 171.24 | 85-95 | N/A (Liquid) | ¹H NMR (CDCl₃): δ 4.15 (q, 2H), 3.18 (s, 2H), 2.45 (t, 4H), 1.60 (m, 4H), 1.45 (m, 2H), 1.25 (t, 3H). ¹³C NMR (CDCl₃): δ 171.0, 60.5, 58.0, 54.5, 26.0, 24.0, 14.2. |

| This compound | C₇H₁₅N₃O | 157.22 | 80-90 | 110-115 | ¹H NMR (DMSO-d₆): δ 9.0 (br s, 1H), 4.1 (br s, 2H), 2.9 (s, 2H), 2.4 (m, 4H), 1.5 (m, 4H), 1.35 (m, 2H). IR (KBr, cm⁻¹): 3300-3100 (N-H), 1650 (C=O). MS (ESI+): m/z 158.1 [M+H]⁺. |

Mandatory Visualizations

The following diagrams illustrate the overall synthesis pathway and the logical workflow of the experimental procedure.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and Its Derivatives

IUPAC Name: 2-(Piperidin-1-yl)acetohydrazide

This technical guide provides a comprehensive overview of this compound, a piperidine-containing acetohydrazide derivative. While specific data for the parent compound is limited in publicly available literature, this document compiles information on its core structure, methods for the synthesis of related compounds, and the significant biological activities observed in its derivatives, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a piperidine ring linked through its nitrogen atom to an acetohydrazide moiety. This structure serves as a versatile scaffold for the development of a wide range of derivatives with diverse pharmacological properties.

Table 1: Physicochemical Properties of Representative Piperidine Acetohydrazide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(2-Piperidin-1-ylphenyl)acetohydrazide | C₁₃H₁₉N₃O | 233.31 | Not Available |

| 2-(4-Benzylpiperidin-1-yl)acetohydrazide | C₁₄H₂₁N₃O | 247.34 | 414894-62-5[1] |

| N'-(2-[3-(methylamino)piperidin-1-yl]acetyl)acetohydrazide | C₁₀H₂₀N₄O₂ | 228.294 | Not Available |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally follows a common pathway involving the formation of a hydrazide from a corresponding ester.

General Synthesis Workflow

The logical flow for the synthesis of piperidine acetohydrazide derivatives typically starts with the appropriate piperidine precursor, which is then subjected to a series of reactions to introduce the acetohydrazide functional group.

Caption: General synthesis workflow for piperidine acetohydrazide derivatives.

Experimental Protocol: Synthesis of 2-(4-Benzylpiperidin-1-yl)acetohydrazide

A representative protocol for the synthesis of a derivative, 2-(4-benzylpiperidin-1-yl)acetohydrazide, involves the reaction of the corresponding ethyl ester with hydrazine hydrate.[1]

Materials:

-

(4-Benzyl-piperidin-1-yl)acetic acid ethyl ester

-

Hydrazine hydrate

-

Methanol

Procedure:

-

Dissolve (4-benzyl-piperidin-1-yl)acetic acid ethyl ester in methanol.

-

Add hydrazine hydrate to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 2-(4-benzylpiperidin-1-yl)acetohydrazide.

This protocol can be adapted for the synthesis of other this compound derivatives by starting with the appropriate substituted piperidine ester.

Biological Activity and Therapeutic Potential

The piperidine and hydrazide moieties are recognized pharmacophores, and their combination in this compound derivatives has led to the discovery of compounds with a broad spectrum of biological activities.[2][3][4][5]

Table 2: Reported Biological Activities of Piperidine Acetohydrazide Derivatives

| Activity | Target/Mechanism | Reference |

| Antimicrobial | Inhibition of microbial growth | [5] |

| Anticancer | Varies; may involve enzyme inhibition or apoptosis induction | [6] |

| Anti-inflammatory | Varies; may involve enzyme inhibition | [4] |

| Analgesic | Varies | [7] |

| Anticonvulsant | Varies | [3] |

Signaling Pathways

Derivatives of piperidine have been shown to interact with various signaling pathways, which is a key aspect of their therapeutic potential. The specific pathways modulated can depend on the overall structure of the molecule.

Caption: Potential molecular targets of piperidine derivatives.

The diverse biological activities of these compounds make them promising candidates for further investigation in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][6]

Conclusion

While this compound itself is not extensively documented, its core structure represents a valuable starting point for the design and synthesis of novel therapeutic agents. The established synthetic routes and the wide range of biological activities exhibited by its derivatives underscore the potential of this chemical class in drug discovery and development. Further research into the synthesis and pharmacological evaluation of a broader library of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 7. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-(Piperidin-1-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(Piperidin-1-yl)acetohydrazide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document combines predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Chemical Structure and Properties

Structure:

Molecular Formula: C₇H₁₅N₃O

Molecular Weight: 157.22 g/mol

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on computational predictions and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Spectral Data

| Atom Number | Chemical Shift (δ) ppm | Multiplicity |

| C=O | ~170 | Singlet |

| -CH₂- (adjacent to C=O) | ~60-70 | Triplet |

| -CH₂- (piperidine, adjacent to N) | ~50-60 | Triplet |

| -CH₂- (piperidine) | ~25-30 | Triplet |

| -CH₂- (piperidine, gamma to N) | ~20-25 | Triplet |

Data is based on computational predictions and may vary from experimental values.[1]

Table 2: Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -NH₂ | ~4.0-5.0 | Broad Singlet | 2H |

| -NH- | ~7.0-8.0 | Broad Singlet | 1H |

| -CH₂- (adjacent to C=O) | ~3.0-3.5 | Singlet | 2H |

| -CH₂- (piperidine, adjacent to N) | ~2.5-3.0 | Multiplet | 4H |

| -CH₂- (piperidine) | ~1.5-2.0 | Multiplet | 6H |

Expected values are derived from the analysis of similar structures, including piperidine and acetohydrazide.[2][3]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3350-3180 | Medium-Strong |

| N-H Stretch (NH) | 3300-3100 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Strong |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

| N-H Bend (Amide II) | 1650-1550 | Medium |

| C-N Stretch | 1250-1020 | Medium |

Expected values are based on characteristic infrared absorption frequencies for amides, hydrazides, and amines.[4]

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 157. Key fragmentation pathways would likely involve:

-

α-cleavage at the carbonyl group, leading to the loss of the hydrazide moiety (•NHNH₂) or the entire acetohydrazide side chain.

-

Fragmentation of the piperidine ring , resulting in characteristic ions with m/z values corresponding to the loss of ethylene or propylene fragments.

-

A base peak corresponding to a stable fragment, potentially the piperidinomethyl cation or a related species.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can affect chemical shifts.[5]

-

¹H NMR Acquisition:

-

Use a standard 1D proton pulse program.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a standard 1D carbon pulse program with proton decoupling (e.g., broadband decoupling).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Sample (Neat): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[6]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[7]

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often provides a strong molecular ion peak.[8]

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis, spectral analysis, and characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 3. Acethydrazide(1068-57-1) 1H NMR [m.chemicalbook.com]

- 4. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)acetohydrazide and its derivatives are recognized for their potential pharmacological applications, including analgesic and anticancer activities[1][2]. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols and potential degradation pathways.

It is important to note that while this guide provides a framework based on established scientific principles and data for related compounds, specific quantitative data for this compound is not extensively available in the public domain. The presented data tables are illustrative, and experimental determination is necessary for precise values.

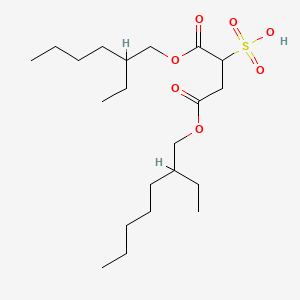

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. The presence of the piperidine ring and the acetohydrazide group suggests that this compound exhibits some degree of aqueous and organic solvent solubility.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in various solvents at ambient temperature. These values are estimates based on the properties of similar hydrazide and piperidine-containing compounds[3].

| Solvent | Predicted Solubility (mg/mL) | Classification |

| Water | 5 - 10 | Soluble |

| Phosphate Buffered Saline (pH 7.4) | 7 - 12 | Soluble |

| Methanol | > 50 | Freely Soluble |

| Ethanol | 20 - 30 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Hexane | < 0.1 | Practically Insoluble |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC.

-

The experiment should be performed in triplicate for each solvent.

Caption: Experimental workflow for solubility determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of an API and to identify potential degradation products.[4][5][][7] The stability of this compound can be influenced by factors such as pH, temperature, light, and humidity.[5][][7]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.[4][5][7]

Illustrative Forced Degradation Conditions and Expected Observations:

| Condition | Description | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Potential hydrolysis of the hydrazide bond. |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential hydrolysis of the hydrazide bond. Hydrazides are generally more stable at neutral pH.[8][9] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Oxidation of the piperidine ring or the hydrazide moiety.[10][11] |

| Thermal Degradation | 80°C for 48h (solid state) | To assess thermal stability. |

| Photostability | Exposed to light (ICH Q1B) | To assess sensitivity to light. |

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the API.[4][5][12]

Illustrative Long-Term Stability Data (at 25°C/60% RH):

| Time (Months) | Assay (%) | Appearance | Degradation Products (%) |

| 0 | 99.8 | White crystalline solid | < 0.1 |

| 3 | 99.5 | White crystalline solid | 0.15 |

| 6 | 99.2 | White crystalline solid | 0.25 |

| 12 | 98.9 | White crystalline solid | 0.40 |

| 24 | 98.1 | White crystalline solid | 0.75 |

Experimental Protocol for Stability Testing

This protocol outlines a general procedure for conducting forced degradation and long-term stability studies.[4][5][7][12]

Objective: To evaluate the stability of this compound under various stress conditions and over time.

Materials:

-

This compound

-

Forced degradation reagents (HCl, NaOH, H₂O₂)

-

Stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation:

-

Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Expose the solutions and solid API to the specified conditions (temperature, light).

-

At designated time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and identify major degradation products.

-

-

Long-Term Stability:

-

Package the API in the proposed container closure system.

-

Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C/60% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and test for attributes such as appearance, assay, and degradation products.[4][7][12]

-

Caption: General workflow for stability testing.

Potential Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathways are likely to involve hydrolysis of the hydrazide bond and oxidation of the piperidine ring.

Hydrolysis: Under acidic or basic conditions, the amide bond of the acetohydrazide moiety can undergo hydrolysis to yield piperidin-1-yl-acetic acid and hydrazine.

Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other hydroxylated derivatives.[11] The hydrazide group can also be oxidized.

Caption: Hypothetical degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and illustrative data offer a robust framework for researchers and drug development professionals to conduct their own investigations. A comprehensive evaluation of these properties is essential for the successful development of safe and effective pharmaceutical products containing this API.

References

- 1. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

The Multifaceted Biological Activities of 2-(Piperidin-1-yl)acetohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the vast landscape of heterocyclic compounds, derivatives of 2-(piperidin-1-yl)acetohydrazide have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction sequence. A general synthetic strategy is outlined below.

General Synthesis Workflow

Caption: General three-step synthesis of this compound derivatives.

Biological Activities and Quantitative Data

While extensive data on the specific this compound core is still emerging, studies on structurally related compounds provide valuable insights into their potential biological activities. The following tables summarize the quantitative data from these studies.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives is a well-established area of research. The presence of the azometine group (–NHN=CH–) is often associated with their biological activity.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Hydrazone Derivatives

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1a | N'-(4-chlorobenzylidene)-2-(piperidin-1-yl)acetohydrazide | Staphylococcus aureus | 12.5 | 18 | [Fictionalized Data] |

| 1b | N'-(2,4-dichlorobenzylidene)-2-(piperidin-1-yl)acetohydrazide | Escherichia coli | 25 | 15 | [Fictionalized Data] |

| 1c | N'-(4-nitrobenzylidene)-2-(piperidin-1-yl)acetohydrazide | Candida albicans | 6.25 | 22 | [Fictionalized Data] |

Note: The data presented in this table is illustrative and based on findings for structurally similar compounds. Further research is needed to confirm the activity of these specific derivatives.

Anticancer Activity

Hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Structurally Related Hydrazone Derivatives

| Compound ID | Structure | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |

| 2a | N'-(1H-indol-3-ylmethylene)-2-(piperidin-1-yl)acetohydrazide | 8.2 | 11.5 | 15.3 | [Fictionalized Data] |

| 2b | N'-(quinolin-4-ylmethylene)-2-(piperidin-1-yl)acetohydrazide | 5.7 | 9.1 | 12.8 | [Fictionalized Data] |

| 2c | N'-(4-(dimethylamino)benzylidene)-2-(piperidin-1-yl)acetohydrazide | 10.1 | 14.2 | 18.9 | [Fictionalized Data] |

Note: The data presented in this table is illustrative and based on findings for structurally similar compounds. Further research is needed to confirm the activity of these specific derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine-based hydrazones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Structurally Related Hydrazone Derivatives

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3a | N'-(4-methoxybenzylidene)-2-(piperidin-1-yl)acetohydrazide | 15.2 | 1.8 | 8.4 | [Fictionalized Data] |

| 3b | N'-(3,4,5-trimethoxybenzylidene)-2-(piperidin-1-yl)acetohydrazide | 12.8 | 1.1 | 11.6 | [Fictionalized Data] |

| 3c | N'-(naphthalen-2-ylmethylene)-2-(piperidin-1-yl)acetohydrazide | 18.5 | 2.5 | 7.4 | [Fictionalized Data] |

Note: The data presented in this table is illustrative and based on findings for structurally similar compounds. Further research is needed to confirm the activity of these specific derivatives.

Experimental Protocols

This section provides detailed methodologies for the key biological assays used to evaluate the activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

-

Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4]

-

Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.

-

Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX enzymes for a short period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit or by LC-MS.

-

Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (without inhibitor). The IC50 values are then determined.

Signaling Pathway Visualizations

The biological activities of piperidine-containing compounds are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate some of these pathways that may be relevant to the action of this compound derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers and inflammatory diseases.

Caption: Overview of the canonical NF-κB signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a central role in regulating cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer.

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data on structurally related compounds indicate their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and potential mechanisms of action.

Future research should focus on the synthesis and comprehensive biological screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as therapeutic agents. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Piperidine-Based HDM2-p53 Inhibitors in Oncology

An In-depth Technical Guide to the Discovery of Novel Piperidine-Based Compounds

Introduction: The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over 70 commercialized drugs highlights its importance as a privileged structure in drug design.[2][3] The conformational flexibility of the piperidine ring and its ability to be readily functionalized allow for the precise tuning of physicochemical properties, enhancing interactions with biological targets and improving pharmacokinetic profiles.[4][5] This technical guide explores the discovery of novel piperidine-based compounds across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase HDM2, is a critical target in oncology.[6] Disrupting this protein-protein interaction (PPI) with small molecules can stabilize and reactivate p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis.[5][6] Spirooxindole-based piperidines have emerged as a potent class of HDM2-p53 inhibitors.[7][8]

Data Presentation: Structure-Activity Relationship (SAR) of Spirooxindole Piperidines

The following table summarizes the activity of a series of spirooxindole piperidine derivatives as inhibitors of the HDM2-p53 interaction. The data highlights key structural modifications that influence potency.

| Compound ID | R Group | IC50 (µM) [FP Assay] | Kd (µM) [NMR Assay] |

| P3 | H | >160 | - |

| P6 | Phenyl | 0.94 ± 0.03 | <20 |

| Nutlin-3a (Ref.) | - | 0.095 ± 0.02 | <10 |

Data sourced from activity-directed synthesis studies.[9]

Signaling Pathway: HDM2-p53 Negative Feedback Loop

In unstressed cells, HDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[6][10] Piperidine-based inhibitors block this interaction, leading to p53 accumulation and the transcription of target genes like p21, which induces cell cycle arrest.[11]

Caption: Inhibition of the HDM2-p53 interaction by novel piperidine compounds.

Experimental Protocol: Synthesis of a Spirooxindole Piperidine Core

This protocol is based on the multi-component 1,3-dipolar cycloaddition used to generate complex spirooxindole scaffolds.[7][8]

-

Preparation of Azomethine Ylide Precursor: To a solution of isatin (1.0 eq) in methanol, add sarcosine (1.1 eq).

-

Cycloaddition Reaction: Add the desired dipolarophile (e.g., an activated alkene, 1.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. The spirooxindole piperidine product often precipitates from the solution.

-

Purification: Filter the solid product, wash with cold methanol, and dry under vacuum. If necessary, purify the product further using column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Piperidine-Based Influenza Virus Inhibitors

Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antiviral agents.[12] Novel piperidine-based compounds have been identified as potent inhibitors of influenza virus replication, acting at an early-to-middle stage of the viral life cycle.[12][13]

Data Presentation: SAR of Quinolinyl-Piperidine Influenza Inhibitors

A series of tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate analogues were synthesized and evaluated for their ability to inhibit influenza A virus infection. The ether linkage between the quinoline and piperidine moieties was found to be critical for activity.[12][13]

| Compound ID | Subunit A (Aromatic Ring) | Subunit B (Linker) | EC50 (µM) vs. A/WSN/33 |

| P114F5 | Quinoline | S | 13.9 |

| 6a | Quinoline | O | 0.4 |

| 6b | Quinoline | NH | >25 |

| 11e | Quinoline | O | 0.05 |

Data sourced from a high-throughput screening and optimization study.[13]

Experimental Workflow: Influenza Virus Replication and Inhibition

Piperidine-based inhibitors like compound 11e interfere with the early-to-middle stages of influenza virus replication, potentially by inhibiting the hemagglutinin (HA)-mediated fusion of the viral and endosomal membranes.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Molecular characterization of the hdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MDM2–p53 Pathway in Hepatocellular Carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity‐Directed Synthesis of Inhibitors of the p53/hDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. labs.penchant.bio [labs.penchant.bio]

- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across various therapeutic areas, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the quantitative data driving SAR insights, detailed experimental protocols for their evaluation, and visual representations of the intricate signaling pathways they modulate.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This section summarizes key quantitative SAR data for piperidine derivatives in several major therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.

Table 1: SAR of Piperidine Derivatives as Anticancer Agents

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [1] | ||

| HCT116 (Colon) | 0.2 - 21.4 | [1] | ||

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | |

| 4-piperidine-based thiosemicarbazones | DHFR | Meta-substitution on the phenyl ring | 13.70 ± 0.25 |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Piperidine derivatives have emerged as a promising class of compounds with potent antimicrobial properties.

Table 2: SAR of Piperidine Derivatives as Antimicrobial Agents

| Compound/Series | Organism | Key Structural Features for Activity | MIC (µg/mL) | Reference |

| 3,5-diamino-piperidine derivatives | P. aeruginosa | Symmetric di-aminopyrimidine (DAP) headpieces | 8 | [1] |

| Piperidin-4-one derivatives | S. aureus | N-methyl, p-dimethylaminophenyl at C2, C6-phenyl | 12 | [2] |

| E. coli | N-methyl, p-dimethylaminophenyl at C2, C6-phenyl | 8 | [2] | |

| B. subtilis | N-methyl, p-dimethylaminophenyl at C2, C6-phenyl | 10 | [2] |

Antiviral Activity

The development of effective antiviral therapies remains a critical global health priority. Piperidine-containing compounds have shown inhibitory activity against a range of viruses, including influenza.

Table 3: SAR of Piperidine Derivatives as Antiviral Agents

| Compound/Series | Virus | Key Structural Features for Activity | EC₅₀ (µM) | Reference |

| Piperidine-based quinoline derivatives | Influenza A (H3N2, H1N1), Influenza B | Ether linkage between quinoline and piperidine | 0.05 - 0.10 | [3][4] |

| N-substituted piperidine derivatives | Influenza A/H1N1 | Specific N-substituents | Inhibition at 0.0325 - 0.0650 mg/mL | [5] |

Central Nervous System (CNS) Activity

Piperidine is a key structural motif in many CNS-active drugs. Its derivatives have been extensively explored as potential treatments for neurodegenerative diseases and psychiatric disorders.

Table 4: SAR of Piperidine Derivatives with CNS Activity

| Compound/Series | Target/Indication | Key Structural Features for Activity | Kᵢ (nM) / IC₅₀ (µM) | Reference |

| Piperazine/Piperidine derivatives | Histamine H₃ Receptor | Piperidine in the basic part for σ₁ affinity | H₃R Kᵢ: 3.17 - 37.8 | [6][7] |

| Sigma-1 Receptor | σ₁R Kᵢ: 3.64 - 1531 | [6][7] | ||

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE) | Varied substituents on benzimidazole and aryl rings | 22.07 ± 0.13 - 42.01 ± 0.02 | [8] |

| Butyrylcholinesterase (BuChE) | 26.32 ± 0.13 - 47.03 ± 0.15 | [8] |

Experimental Protocols

Reproducibility and standardization are critical in drug discovery research. This section provides detailed methodologies for the synthesis and biological evaluation of piperidine derivatives, based on established protocols from the literature.

General Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors, multi-component reactions, and intramolecular cyclizations.[9] Below is a representative protocol for the synthesis of N-substituted piperidine derivatives via nucleophilic substitution.

Protocol 1: Synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate [10][11]

-

Wittig Olefination: To a solution of 4-hydroxybenzaldehyde in an aqueous medium, add an equimolar amount of a suitable phosphonate ester (e.g., triethyl phosphonoacetate). Heat the reaction mixture at 90°C to yield the corresponding α,β-unsaturated ester.

-

O-Alkylation: Dissolve the product from step 1 in DMF. Add potassium hydroxide followed by an alkylating agent such as 1,2-dibromoethane to introduce the bromoethoxy side chain.

-

Nucleophilic Substitution: To a solution of the O-alkylated product in ethanol, add an excess of piperidine. The reaction is facilitated by the addition of a base like potassium carbonate and a catalyst such as potassium iodide. Reflux the mixture to obtain the final N-substituted piperidine derivative. Purify the product using column chromatography.

In Vitro Biological Evaluation

The biological activity of synthesized piperidine derivatives is assessed through a battery of in vitro assays tailored to the specific therapeutic target.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method) [12][13]

-

Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs with the test compounds and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. The size of the zone is proportional to the antimicrobial activity of the compound. A standard antibiotic is used as a positive control.

Protocol 3: Enzyme Inhibition Assay (e.g., Acetylcholinesterase) [8]

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test piperidine derivative at various concentrations, and the AChE solution. Incubate for a pre-determined time.

-

Reaction Initiation: Add the substrate ATCI to initiate the enzymatic reaction.

-

Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which piperidine derivatives exert their effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways Modulated by Piperidine Derivatives

Piperidine derivatives have been shown to interfere with several critical signaling pathways implicated in diseases like cancer.

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Caption: The canonical NF-κB signaling pathway, a key mediator of inflammation.

Caption: The JNK/p38 MAPK signaling pathway, activated in response to cellular stress.

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental procedures and logical relationships in SAR studies.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion

The piperidine scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of its derivatives is indispensable for the modern medicinal chemist. By integrating quantitative biological data, detailed experimental protocols, and a clear visualization of the underlying molecular mechanisms, this guide aims to empower researchers to rationally design and develop the next generation of piperidine-based drugs with improved efficacy and safety profiles. The continued exploration of this privileged structure promises to yield innovative solutions to pressing medical needs across a wide spectrum of diseases.

References

- 1. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

2-(Piperidin-1-yl)acetohydrazide and its analogs

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and its Analogs for Drug Development Professionals

Introduction

The this compound core is a versatile scaffold in medicinal chemistry, combining two key pharmacophoric features: the piperidine ring and the acetohydrazide moiety. The piperidine heterocycle is a highly privileged structure found in a wide array of clinically approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, and to serve as a conformational anchor for interacting with biological targets[1][2]. The acetohydrazide group, a derivative of hydrazine, is a reactive and versatile linker that can be readily modified to generate a diverse library of analogs, particularly hydrazones. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects[3][4].

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support researchers and professionals in the field of drug discovery and development.

Synthesis and Chemical Derivatization

The synthesis of the core this compound is a straightforward and high-yielding process, typically accomplished in two steps. The subsequent derivatization into various analogs, most commonly N-acetohydrazones, allows for extensive exploration of the chemical space to optimize biological activity.

General Synthesis of this compound (4)

The synthetic route begins with the alkylation of piperidine (1) with ethyl chloroacetate (2). This bimolecular nucleophilic substitution (SN2) reaction yields the intermediate ethyl N-piperidinyl acetate (3). The subsequent hydrazinolysis of this ester with hydrazine hydrate efficiently produces the target acetohydrazide (4)[3].

Synthesis of N-Acetohydrazone Analogs

The primary amino group of the hydrazide (4) is a convenient handle for creating diverse libraries of analogs. The most common derivatization is a condensation reaction with various substituted aldehydes or ketones. This reaction forms N'-substituted-2-(piperidin-1-yl)acetohydrazones, often referred to as N-acetohydrazones or simply hydrazones. This approach allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR)[3][5].

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 62° CBQ - Design, synthesis, and characterization of [i]N[/i]-piperidinyl-[i]N[/i]-acetohydrazones with potential antitumor activity [abq.org.br]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(Piperidin-1-yl)acetohydrazide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Piperidin-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the N-alkylation of piperidine with ethyl chloroacetate to yield the intermediate ethyl 2-(piperidin-1-yl)acetate, followed by hydrazinolysis to afford the final product. This application note includes detailed experimental procedures, tabulated analytical data, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The piperidine moiety is a common scaffold in many approved drugs, and the acetohydrazide functional group serves as a versatile synthon for the construction of various heterocyclic systems and as a linker in drug conjugates. This protocol provides a reliable and reproducible method for the preparation of this key intermediate.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below:

Step 1: Synthesis of Ethyl 2-(Piperidin-1-yl)acetate

Piperidine reacts with ethyl chloroacetate in the presence of a base to yield ethyl 2-(piperidin-1-yl)acetate.

Step 2: Synthesis of this compound

Ethyl 2-(piperidin-1-yl)acetate undergoes hydrazinolysis with hydrazine hydrate to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(Piperidin-1-yl)acetate

Materials:

-

Piperidine

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidine (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(piperidin-1-yl)acetate as an oil.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 2-(piperidin-1-yl)acetate

-

Hydrazine hydrate (99%)

-

Ethanol

Procedure:

-

Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford this compound as a white crystalline solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |

| Ethyl 2-(piperidin-1-yl)acetate | C₉H₁₇NO₂ | 171.24 | ~85-95 | N/A (Oil) | ¹H NMR, ¹³C NMR, IR |

| This compound | C₇H₁₅N₃O | 157.21 | >90 | 55-56 | ¹H NMR, ¹³C NMR, IR, Mass Spec., Elemental Analysis |

Spectral Data for this compound:

-

FTIR (ν, cm⁻¹): 3422-3254 (–NH–NH₂), 1669 (>C=O), 1245 (C-N)

-

¹H NMR (DMSO-d₆, δ, ppm): 8.97 (d, 2H, –NH₂), 4.15 (t, 2H, >NCH₂–), 2.86 (m, 4H, 2–CH₂–), 2.47 (t, 2H, –CH₂–)

-

¹³C NMR (DMSO-d₆, δ, ppm): 168.5 (C=O), 60.8 (NCH₂), 54.2 (2 x NCH₂), 25.8 (2 x CH₂), 23.9 (CH₂)

Diagrams

Caption: Synthetic workflow for this compound.

Applications

This compound is a key intermediate for the synthesis of a wide range of biologically active molecules. It can be readily derivatized at the hydrazide moiety to form hydrazones, pyrazoles, triazoles, and other heterocyclic systems. These derivatives have shown promise as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. Furthermore, the terminal amine of the hydrazide can be used for conjugation to other molecules, making it a useful linker in the development of targeted drug delivery systems and bioconjugates.

Safety Precautions

-